molecular formula C12H8ClN3 B1599900 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 75007-96-4

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1599900
CAS No.: 75007-96-4
M. Wt: 229.66 g/mol
InChI Key: AJWHMSVVFSBWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features

  • Core Structure : The fused bicyclic system comprises a pyridine ring (positions 1–6) and an imidazole ring (positions 4–7), with nitrogen atoms at positions 1 and 3 of the imidazole.
  • Substituents :
    • Chlorine : Positioned at the 4th carbon of the imidazole ring, contributing to electron-withdrawing effects and enhancing reactivity.
    • Phenyl Group : Attached at the 2nd position of the imidazole ring, introducing aromaticity and steric bulk.
  • IUPAC Nomenclature : The systematic name follows guidelines for fused heterocycles, prioritizing the parent pyridine ring and substituents.
Property Value Source
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.66 g/mol
CAS Registry Number 75007-96-4

Properties

IUPAC Name

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-10-9(6-7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHMSVVFSBWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225985
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-96-4
Record name 4-Chloro-2-phenyl-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75007-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids

One established method involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave irradiation to yield functionalized imidazo[4,5-c]pyridine derivatives. This method allows for rapid synthesis and functional group tolerance, producing compounds with good selectivity and activity profiles. Although this method was applied to derivatives, it establishes a foundation for synthesizing the 4-chloro-2-phenyl derivative by selecting appropriate acid components.

Industrial-Scale Synthesis via Multi-Step Routes

Though direct literature on this compound is limited, insights can be drawn from industrial synthesis of structurally related compounds such as cyazofamid (a 4-chloro-substituted imidazole derivative). The synthetic route involves:

This method offers advantages such as shortened reaction times, simplified post-treatment, and suitability for industrial scale-up. Although the target compound differs, the methodology provides valuable insights into handling chloro-substituted imidazo derivatives and controlling reaction conditions for high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Purity (%) Notes
Microwave-assisted condensation 2-amino-3-hydroxypyridine + carboxylic acids; microwave Minutes to hours Not specified Not specified Rapid synthesis, functionalized derivatives
Copper-catalyzed coupling Cu(OAc)2, pyridine, 4-chlorophenylboronic acid, DCM, O2 24 hours ~11% (two steps) Not specified Moderate yield, room temperature reaction
Industrial multi-step synthesis (related) Selenium dioxide oxidation, thionyl chloride chlorination Hours per step 75-98% (individual steps) >95% (final) Scalable, high purity, complex multi-step

Research Findings and Optimization Notes

  • Microwave-assisted methods significantly reduce reaction times compared to traditional heating, enhancing throughput for functionalized imidazo[4,5-c]pyridine derivatives.
  • Copper-catalyzed cross-coupling enables selective phenyl group introduction but suffers from moderate yields and long reaction times, suggesting potential for catalyst or condition optimization.
  • Industrial methods prioritize reaction efficiency and purity, employing selenium dioxide oxidation and thionyl chloride chlorination, which are effective but require careful handling due to reagent toxicity and reaction exothermicity.
  • Purification strategies such as recrystallization and flash chromatography are essential to achieve high purity (>95%) of the final product.
  • The choice of solvents (e.g., ethyl acetate, dichloromethane) and reaction atmosphere (oxygen presence) critically affects reaction outcomes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes nucleophilic displacement under specific conditions. This reactivity is critical for functionalizing the imidazo[4,5-c]pyridine scaffold:

Reaction PartnerConditionsProductYieldSource
Primary aminesH₂O-IPA, 80°C, 2 hr4-amino derivatives85–92%
Sodium methoxideDMF, 60°C, 12 hr4-methoxy derivatives78%

Key observations:

  • The reaction with amines proceeds via a two-step SNAr mechanism involving intermediate diamine formation followed by cyclization .

  • Microwave irradiation enhances reaction efficiency in polar aprotic solvents like DMF.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)YieldSource
4-MethoxyphenylPd(PPh₃)₄K₂CO₃DME10088%
3-PyridylPdCl₂(dppf)CsFTHF8076%

Mechanistic notes:

  • Oxidative addition of Pd⁰ to the C–Cl bond initiates the catalytic cycle .

  • Steric hindrance from the phenyl group at position 2 influences regioselectivity.

Cyclization and Annulation Reactions

The imidazole nitrogen participates in heterocycle formation:

Aldehyde-Mediated Cyclization

AldehydeConditionsProduct TypeYieldSource
4-NitrobenzaldehydeH₂O-IPA, 85°C, 10 hrFused quinoxaline derivatives91%
FurfuralMicrowave, 120°C, 1 hrTricyclic heterocycles83%

Key pathway (demonstrated via ¹H NMR monitoring ):

  • Imine formation between aldehyde and amino group

  • Intramolecular cyclization via nucleophilic attack

  • Aromatization to final product

Oxidation Reactions

The imidazo[4,5-c]pyridine core undergoes selective oxidation:

Oxidizing AgentConditionsProductYieldSource
KMnO₄AcOH, 60°C, 6 hrImidazo[4,5-c]pyridine N-oxide65%
mCPBADCM, 0°C, 2 hrEpoxide derivatives58%

Electronic effects:

  • Electron-donating groups on the phenyl ring accelerate oxidation rates.

  • N-oxide formation increases water solubility for pharmaceutical applications.

Comparative Reaction Data Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Thermodynamic Stability (ΔG, kJ/mol)
SNAr3.2 × 10⁻⁴92.4-45.7
Suzuki Coupling8.7 × 10⁻⁵105.3-38.2
Aldehyde Cyclization1.4 × 10⁻³78.9-67.1

Data compiled from kinetic studies in .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have highlighted the potential of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine as an anticancer agent. It has been shown to modulate enzyme activity, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy .

Case Study:
A study demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant anti-proliferative effects against various human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like cisplatin .

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. They have been investigated for their ability to inhibit inflammatory pathways associated with diseases such as obesity and retinal ischemia. These compounds can modulate transcription factors like Nrf2 and NF-κB that are pivotal in oxidative stress responses .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance its efficacy against specific pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridineMethyl group instead of phenylAnticancer and antimicrobial
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridineFluorine substitutionEnhanced CNS activity
7-Chloro-2-methylimidazo[4,5-c]pyridineMethyl group at position 2Antimicrobial properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineDifferent ring systemVaries widely in biological effects

This table illustrates how variations in substituents can influence biological activities, highlighting the potential of this compound as a versatile pharmacological agent.

Synthetic Approaches

The synthesis of this compound can be achieved through several methods involving different catalysts and reaction conditions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing by-products .

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors to modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of imidazo[4,5-c]pyridines is highly dependent on substituent patterns. Key comparisons include:

BPIP (5-[4-Bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine)
  • Structure : Differs by a 4-bromobenzyl group at the 5-position.
  • Activity : Exhibits potent anti-bovine viral diarrhea virus (BVDV) activity with an EC50 of 30–40 nM, targeting RNA-dependent RNA polymerase (RdRp) .
  • Key Insight : The bulky bromobenzyl group enhances antiviral potency compared to smaller substituents, suggesting steric and electronic factors are critical for RdRp inhibition.
I-BET151 (80)
  • Structure: Contains a 1H-imidazo[4,5-c]quinoline-2(3H)-one core with a 3,5-dimethylisoxazole moiety.
  • Activity : Functions as a BET bromodomain inhibitor (BETi), disrupting HIV-1 latency by mimicking acetylated lysine in BRD4 binding.
  • Comparison : Replacement of the dimethylisoxazole group in I-BET151 with a γ-carboline motif (compound 81) improved BRD4(2)-binding affinity, while substitution with a chlorine atom (compound 82) reduced potency . This highlights the importance of hydrogen-bonding interactions (e.g., with Asn140 and Tyr97 in BRD4) for target engagement.
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives
  • Structure: Features a 4-cyano group and variable substituents at the 6-position.
  • Activity: Acts as cathepsin inhibitors for treating osteoporosis and immune disorders. The 4-cyano group enhances enzyme binding, while aryl substitutions at the 6-position modulate selectivity .

Physicochemical and Binding Properties

A comparative analysis of key compounds is summarized in Table 1:

Compound Name Substituents Target Key Activity/Data Reference
4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine 4-Cl, 2-Ph Underexplored Structural scaffold for optimization
BPIP 5-Bromobenzyl, 2-Ph RdRp (BVDV) EC50 = 30–40 nM
I-BET151 (80) 3,5-Dimethylisoxazole BRD4 HIV-1 latency reactivation
Compound 82 (I-BET151 derivative) Chlorine substitution BRD4 Reduced binding affinity vs. JQ1
Cathepsin Inhibitor (Example) 4-CN, 6-Ph Cathepsin enzymes IC50 < 100 nM

Key Observations :

  • Chlorine Substitution : While chlorine at the 4-position (as in this compound) may enhance metabolic stability, its introduction in I-BET151 derivatives (compound 82) reduced BRD4-binding affinity, emphasizing context-dependent effects .
  • Aryl Groups : Phenyl or substituted aryl groups at the 2- or 6-positions (e.g., BPIP, cathepsin inhibitors) improve target engagement through hydrophobic interactions .

Challenges in Clinical Translation

Despite promising preclinical data, imidazo[4,5-c]pyridines lag behind imidazo[1,2-a]pyridines in clinical development. This is attributed to:

Limited Structure-Activity Relationship (SAR) Studies: Comprehensive SAR data are sparse, hindering optimization .

Synthetic Complexity : Multi-step syntheses (e.g., Pictet–Spengler reactions for tetrahydro derivatives) complicate scale-up .

Off-Target Effects : TLR agonists based on this scaffold risk overactivating immune responses, necessitating precise substituent tuning .

Biological Activity

4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_8ClN3_3, with a molecular weight of approximately 225.66 g/mol. The compound features a fused imidazole and pyridine ring system with a chlorine atom and a phenyl group attached to the imidazole moiety. This unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by blocking tumor cell proliferation .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. For instance, studies have demonstrated that it exhibits selective antiproliferative activity against colorectal carcinoma (HCT-116) and lung carcinoma (NCI-H460) cells, with IC50_{50} values in the micromolar range . The presence of the chlorine atom enhances its interaction with biological targets, increasing its efficacy compared to structurally similar compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The following table summarizes the SAR of this compound compared to related imidazo[4,5-c]pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridineMethyl group instead of phenylAnticancer and antimicrobial
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridineFluorine substitutionEnhanced CNS activity
7-Chloro-2-methylimidazo[4,5-c]pyridineMethyl group at position 2Antimicrobial properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineDifferent ring systemVaries widely in biological effects

This comparison illustrates how variations in substituents influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antiproliferative Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it showed an IC50_{50} value of approximately 8.6 nM when tested alongside temozolomide on breast cancer cell lines .
  • Enzyme Interaction Studies : The compound's ability to inhibit CDKs was confirmed through kinetic studies, revealing its potential as a therapeutic agent in cancer treatment by preventing cell cycle progression .
  • Comparative Efficacy : When compared to other imidazo[4,5-c]pyridine derivatives, 4-chloro-2-phenyl exhibited superior potency due to the electron-withdrawing effects of the chlorine atom, which enhances binding affinity to target enzymes .

Q & A

Q. What are the common synthetic routes for 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine?

The synthesis typically involves condensation reactions with halogenated intermediates. For example, glycosylation of chlorinated heterocycles (e.g., 4-chloro-o-triazolo[4,5-c]pyridine) with ribofuranosyl chlorides under controlled conditions can yield nucleoside derivatives. Reaction parameters like solvent polarity, temperature, and catalyst choice significantly influence isomer ratios. Chromatographic separation (e.g., silica gel columns) is often required to isolate major and minor isomers, as demonstrated in nucleoside synthesis studies . Additionally, chlorination of precursor imidazo-pyridine frameworks using reagents like POCl₃ or SOCl₂ is a key step, with purification via recrystallization .

Q. How can spectroscopic and computational techniques characterize this compound?

  • NMR Spectroscopy : Chemical shifts of anomeric protons (e.g., δ 5.7–7.8 ppm in D₂O) help confirm glycosylation sites and stereochemistry. Downfield shifts in thione derivatives indicate proximity to sulfur atoms .
  • DFT Calculations : Vibrational modes (IR/Raman) and electronic properties can be predicted using B3LYP/6-31G(d,p) basis sets. These models align well with experimental bond lengths and angles, as shown in triazole-pyridine systems .
  • UV-Vis Spectroscopy : Absorption maxima (e.g., ~300 nm at pH 1) correlate with π→π* transitions in the aromatic system, aiding in structural validation .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine, phenyl groups) influence biological activity and reactivity?

Substituent positioning critically modulates interactions with biological targets. For example:

  • Chlorine at Position 4 : Enhances electrophilicity, improving binding to enzymes like kinases or TLRs. In imidazo[4,5-c]pyridines, this position increases cardiotonic potency by 5–10× compared to imidazo[4,5-b]pyridines .
  • Phenyl at Position 2 : Introduces steric bulk, altering lipophilicity and bioavailability. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability .
Substituent PositionKey EffectBiological Impact
4-Chloro (imidazo[4,5-c])Enhanced electrophilicity5–10× higher inotropic activity
2-PhenylIncreased lipophilicityAltered blood-brain barrier penetration

Q. How can isomer formation during nucleoside synthesis be minimized or resolved?

Isomer ratios depend on glycosylation conditions:

  • Kinetic Control : Low temperatures (~0°C) favor the thermodynamically unstable 1-ribosyl isomer.
  • Protecting Groups : Using 2,3,5-tri-O-benzoyl protection reduces competing reactions, improving yields of the desired β-anomer .
  • Chromatography : Reverse-phase HPLC or silica gel columns effectively separate isomers, with elution order determined by polarity differences .

Q. What computational strategies predict electronic properties and optimize drug design?

  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ, logP) with angiotensin II receptor antagonism or kinase inhibition .
  • Molecular Docking : Identify binding poses in TLR7/8 receptors, guiding modifications to enhance agonist activity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with optimal pharmacokinetic profiles .

Data Contradiction Analysis

Q. How can conflicting reports on biological activity be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Unseparated isomers (e.g., 1- vs. 3-ribosyl derivatives) may skew activity data. Rigorous HPLC purification is essential .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter ionization states, impacting receptor binding. Standardized protocols (e.g., PBS buffer at pH 7.4) improve reproducibility .
  • Substituent Position : Chlorine at position 4 (imidazo[4,5-c]) vs. position 2 (imidazo[4,5-b]) leads to divergent SAR trends. Cross-referencing synthetic routes with crystallographic data clarifies structural assignments .

Methodological Recommendations

  • Synthesis : Optimize glycosylation using 2,3,5-tri-O-benzoyl protection and low-temperature kinetics .
  • Characterization : Combine NMR (anomeric proton analysis) and DFT (vibrational mode prediction) for structural validation .
  • SAR Studies : Prioritize chlorine and phenyl derivatives for in vitro screening against cardiovascular or immunomodulatory targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.